3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzo[f][1]benzofuran-2,7-dione
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Overview
Description
3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzofbenzofuran-2,7-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by its fused benzofuran and benzoquinone rings, which contribute to its stability and reactivity
Preparation Methods
The synthesis of 3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzofbenzofuran-2,7-dione involves multiple steps, typically starting with the preparation of the core benzofuran structure. Common synthetic routes include:
Cyclization Reactions: The formation of the benzofuran ring through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of methyl groups and other functional groups to achieve the desired structure.
Oxidation and Reduction: Controlled oxidation and reduction reactions to form the benzoquinone moiety.
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzofbenzofuran-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the benzoquinone moiety to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzofbenzofuran-2,7-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzofbenzofuran-2,7-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzofbenzofuran-2,7-dione can be compared with other similar compounds, such as:
Azuleno[6,5-b]furan-2(3H)-one: Shares a similar fused ring structure but differs in functional groups and reactivity.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Another compound with a fused ring system, but with different substituents and biological activities.
The uniqueness of 3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzofbenzofuran-2,7-dione lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C15H18O3 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzo[f][1]benzofuran-2,7-dione |
InChI |
InChI=1S/C15H18O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h4,12-13H,5-7H2,1-3H3 |
InChI Key |
HVQUXKMKKKGSSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3C2)C)C |
Origin of Product |
United States |
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